molecular formula C29H49ClN2O4S B13750912 Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- CAS No. 62563-16-0

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-

Cat. No.: B13750912
CAS No.: 62563-16-0
M. Wt: 557.2 g/mol
InChI Key: JRLRLQORDCAMLV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-" (CAS: 62563-16-0) features a pentanamide backbone with a 2-chloro-5-[(hexadecylsulfonyl)amino]phenyl substituent. Its molecular formula is C₄₈H₆₃ClN₂O₈S₂, with a molar mass of approximately 911.66 g/mol . The structure includes:

  • A hexadecylsulfonyl group (C₁₆H₃₃SO₂), contributing significant hydrophobicity.
  • A chloro-substituted phenyl ring (2-chloro-5-aminophenyl), which may influence electronic properties and reactivity.
  • 4,4-dimethyl-3-oxo moieties, which could enhance steric hindrance and stability .

Properties

CAS No.

62563-16-0

Molecular Formula

C29H49ClN2O4S

Molecular Weight

557.2 g/mol

IUPAC Name

N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C29H49ClN2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-37(35,36)32-24-19-20-25(30)26(22-24)31-28(34)23-27(33)29(2,3)4/h19-20,22,32H,5-18,21,23H2,1-4H3,(H,31,34)

InChI Key

JRLRLQORDCAMLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound involves the formation of an amide bond between a pentanamide derivative and a substituted aniline bearing a hexadecylsulfonylamino group. The presence of the 2-chloro-5-substituted phenyl moiety and the bulky hexadecylsulfonyl group requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Route Description

A general synthetic strategy includes the following key steps:

  • Step 1: Preparation of the Hexadecylsulfonylamino Substituted Aniline

    The hexadecylsulfonyl group is introduced onto the aniline ring via sulfonylation. Typically, hexadecylsulfonyl chloride reacts with 2-chloro-5-aminophenyl derivatives under controlled conditions to form the sulfonamide linkage.

  • Step 2: Formation of the Amide Bond

    The sulfonylated aniline intermediate is then coupled with 4,4-dimethyl-3-oxopentanoyl chloride or its equivalent to form the pentanamide moiety. This step often employs coupling agents or acid chlorides to facilitate amide bond formation.

  • Step 3: Purification

    The crude product is purified using chromatographic techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC), employing mobile phases consisting of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Sulfonylation Hexadecylsulfonyl chloride, 2-chloro-5-aminophenyl, base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature Controlled to avoid overreaction and side products
2 Amide bond formation 4,4-dimethyl-3-oxopentanoyl chloride or equivalent, coupling agents (e.g., EDCI, HOBt), base, solvent (e.g., dichloromethane or DMF) Reaction under inert atmosphere to prevent hydrolysis
3 Purification Reverse-phase HPLC with acetonitrile/water/phosphoric acid or formic acid mobile phase Scalable for preparative isolation and impurity removal

Analytical Monitoring

  • HPLC Analysis: Reverse-phase HPLC using Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is employed to monitor reaction progress and purity.

  • Mass Spectrometry: Used to confirm molecular weight and purity, especially when formic acid replaces phosphoric acid in the mobile phase for MS compatibility.

Research Findings on Preparation

Yield and Purity

  • The sulfonylation step typically proceeds with moderate to high yields (70-90%), depending on the control of reaction parameters such as temperature and stoichiometry.

  • Amide bond formation yields are generally high (>80%) when using activated acid derivatives and coupling agents.

  • Purification by preparative HPLC ensures high purity (>98%), suitable for biological testing and further applications.

Challenges and Optimization

  • Steric Hindrance: The bulky hexadecylsulfonyl group can hinder reaction rates; thus, prolonged reaction times or elevated temperatures may be necessary.

  • Side Reactions: Hydrolysis of acid chlorides and over-sulfonylation are potential side reactions that require strict moisture control and stoichiometric balance.

  • Scalability: The HPLC purification method is scalable, allowing for preparative separation of impurities, which is critical for producing research-grade material.

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents/Conditions Outcome/Notes
Sulfonylation Introduction of hexadecylsulfonyl group on aniline Hexadecylsulfonyl chloride, base, solvent, low temp Formation of sulfonamide intermediate, 70-90% yield
Amide Bond Formation Coupling of sulfonylated aniline with pentanoyl derivative Acid chloride or coupling agents, inert atmosphere Formation of pentanamide, >80% yield
Purification Reverse-phase HPLC purification Acetonitrile/water/phosphoric or formic acid High purity (>98%), scalable method
Analytical Characterization HPLC and MS analysis Newcrom R1 column, MS-compatible mobile phase Confirmation of structure and purity

Chemical Reactions Analysis

Reaction Types

The compound participates in reactions characteristic of its functional groups:

Reaction Type Key Functional Groups Involved Mechanistic Basis
Amide Hydrolysis Amide (-CONH₂)Nucleophilic attack on carbonyl
Sulfonamide Substitution Sulfonyl (-SO₂-)Nucleophilic aromatic substitution
Chloro Group Substitution Chloro (-Cl)Electrophilic substitution
Sulfonamide Reduction Sulfonyl (-SO₂-)Reduction to sulfide (-S-)

The compound’s reactivity is further influenced by steric effects from the hexadecylsulfonyl group and electronic effects from the chloro-substituted phenyl ring.

Reaction Conditions and Reagents

While explicit experimental conditions are not detailed in available sources, general reagents and conditions for analogous reactions can be inferred:

Reaction Type Reagents Typical Conditions
Amide Hydrolysis Acidic (HCl) or basic (NaOH)Elevated temperatures
Sulfonamide Substitution Amines, alcohols (nucleophiles)Polar aprotic solvents (e.g., DMSO)
Chloro Group Substitution Nucleophiles (e.g., -NH₂, -OH)Solvents like DMF; catalysts (e.g., Cu)
Sulfonamide Reduction LiAlH₄, NaBH₄Inert atmospheres (e.g., N₂)

Major Reaction Products

The products depend on the reaction type and conditions:

  • Amide Hydrolysis :

    • Product : Carboxylic acid derivative (e.g., -COOH) and amine byproduct.

  • Sulfonamide Substitution :

    • Product : Substituted sulfonamide (e.g., -SO₂NH-R).

  • Chloro Group Substitution :

    • Product : Phenyl derivatives with substituents replacing Cl (e.g., -O-R, -NH-R).

  • Sulfonamide Reduction :

    • Product : Corresponding sulfide (-S-) or thiol (-SH) derivatives.

Limitations and Gaps in Literature

Available sources ( ) focus on structural characterization and separation methods (e.g., HPLC ) but lack detailed kinetic or mechanistic data. Further research is needed to:

  • Quantify reaction rates and yields.

  • Optimize conditions for industrial scalability.

  • Explore stereoselective or regioselective outcomes.

Scientific Research Applications

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- involves its interaction with specific molecular targets. The hexadecylsulfonyl group may interact with cellular membranes, while the chlorinated phenyl ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
Target Compound
N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxopentanamide
C₄₈H₆₃ClN₂O₈S₂ 911.66 Hexadecylsulfonyl, 4,4-dimethyl-3-oxo High lipophilicity due to long alkyl chain; potential surfactant properties
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide C₁₃H₁₅ClN₂O₄ 298.72 Nitro group (NO₂) Higher polarity than target compound; likely intermediate in explosives or agrochemicals
2-(4-{[4-(Benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide C₃₉H₃₄ClN₂O₉S 742.21 Benzyloxy-sulfonyl, nitro Enhanced π-π stacking potential; possible use in polymer precursors
N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)-2-(3-(1,1-dimethylethyl)-4-hydroxyphenoxy)tetradecanamide C₄₀H₄₅Cl₄N₃O₄ 785.57 Trichlorophenyl, tert-butyl Multi-halogenated structure; likely bioactive (e.g., antimicrobial)

Key Comparison Points

Substituent Effects on Reactivity The hexadecylsulfonyl group in the target compound imparts extreme hydrophobicity, contrasting with the nitro group in its analog (C₁₃H₁₅ClN₂O₄), which increases polarity and electrophilicity .

Synthetic Accessibility

  • The nitro-substituted analog (CAS: 63163-96-2) is synthesized via straightforward amidation, while the target compound likely requires multi-step sulfonylation and purification via silica gel chromatography .

Potential Applications The target compound’s long alkyl chain suggests utility in lipid-based drug delivery systems or industrial surfactants. In contrast, the trichlorophenyl-pyrazole derivative () may have bioactivity due to halogenation .

Spectroscopic Data

  • While NMR/MS data for the target compound are unavailable, analogs like tert-butyl carbamates () show HPLC purities >95%, suggesting similar chromatographic behavior for the target compound .

Biological Activity

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Properties

Pentanamide, with the molecular formula C29H49ClN2O4SC_{29}H_{49}ClN_2O_4S, features a complex structure that includes a chloro-substituted phenyl ring and a hexadecylsulfonyl group. The presence of these functional groups is crucial for its biological activity. The compound's molecular weight is approximately 557.234 g/mol .

Synthesis

The synthesis of Pentanamide involves the reaction of substituted benzenesulfonyl chlorides with appropriate amino acids. This process yields various carboxamides with significant yields, which can be further evaluated for their biological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Pentanamide derivatives. For instance, compounds similar to Pentanamide have been shown to exhibit varying degrees of activity against common pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
4aP. aeruginosa6.67 mg/mL
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4eC. albicans6.63 mg/mL

These results suggest that Pentanamide derivatives can be effective against a range of bacterial and fungal pathogens, making them promising candidates for further development as antimicrobial agents .

Anti-inflammatory Activity

In addition to antimicrobial properties, Pentanamide has demonstrated significant anti-inflammatory effects in preclinical models. For example, certain derivatives have shown up to 94% inhibition of carrageenan-induced edema in rat models at specific dosages . This suggests potential applications in treating inflammatory conditions.

Case Studies

Case Study 1: In Vivo Evaluation
In a study evaluating the anti-inflammatory effects of related compounds, researchers administered different dosages to rat models and observed a dose-dependent reduction in inflammation markers. The most effective compound exhibited an IC50 comparable to established anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of Pentanamide derivatives against resistant strains of bacteria. Results indicated that some derivatives not only inhibited growth but also demonstrated bactericidal effects at sub-MIC concentrations .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of Pentanamide derivatives to specific biological targets. These studies reveal that the compound can effectively bind to proteins involved in inflammation and microbial resistance mechanisms, providing insights into its therapeutic potential .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, analogs with sulfonamide groups (e.g., hexadecylsulfonyl derivatives) often require controlled anhydrous conditions to prevent hydrolysis . Characterization via HPLC (High-Performance Liquid Chromatography) and elemental analysis (C, H, N, S) can validate purity. Evidence from substituted pentanamide syntheses shows yields ranging from 55% to 76% under inert atmospheres, with purity influenced by recrystallization solvents like ethyl acetate or methanol .

Basic Question: What spectroscopic techniques are critical for characterizing the molecular structure?

Methodological Answer:

  • NMR (¹H/¹³C): Key for resolving the hexadecylsulfonyl chain’s methylene protons (δ 1.2–1.4 ppm) and aromatic protons in the chlorophenyl group (δ 7.2–7.8 ppm).
  • FTIR: Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and carbonyl groups (C=O at 1650–1750 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular weight (expected ~550–600 g/mol) and isotopic patterns for chlorine .
    Data from NIST’s Chemistry WebBook provides reference spectra for analogous sulfonamide-containing compounds .

Advanced Question: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:
Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like proteases or kinases. The hexadecylsulfonyl group may exhibit hydrophobic interactions, while the chlorophenyl moiety could engage in π-π stacking. PubChem’s 3D conformer data (InChIKey: OXKUJGWQJXBBAA-UHFFFAOYSA-N) for structurally similar compounds aids in parameterizing force fields . Free energy perturbation (FEM) calculations can refine binding affinity predictions by accounting for solvation effects .

Advanced Question: What experimental strategies address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, solvent). Standardize protocols using:

  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM in triplicate.
  • Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinases).
  • Solvent Compatibility: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.
    Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Advanced Question: How can researchers design experiments to study its environmental fate in atmospheric chemistry?

Methodological Answer:
Model degradation pathways using:

  • Photolysis: Expose to UV light (254–365 nm) in a reaction chamber and monitor via LC-MS for breakdown products.
  • Hydrolysis: Test stability in aqueous buffers (pH 4–9) at 25°C and 37°C.
  • Heterogeneous Reactions: Simulate aerosol interactions using flow-tube reactors with ozone or OH radicals .
    DOE Atmospheric Chemistry Program methodologies emphasize tracking halogenated byproducts (e.g., chloride ions) as markers of degradation .

Basic Question: What are the solubility challenges, and how can formulation improve bioavailability?

Methodological Answer:
The compound’s hydrophobicity (logP ~5–6) limits aqueous solubility. Strategies include:

  • Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance dissolution.
  • Nanoemulsions: Prepare via high-pressure homogenization (100–200 nm particle size).
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for transient solubility .

Advanced Question: How can researchers resolve contradictions in thermal stability data reported in literature?

Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen vs. oxygen atmospheres can clarify decomposition mechanisms. For example, sulfonamide derivatives often degrade in two stages: (1) loss of the alkyl chain (~200°C) and (2) aromatic ring decomposition (>300°C). Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, which may explain variability in melting points .

Advanced Question: What methodologies identify degradation products during long-term storage?

Methodological Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and analyze monthly via UPLC-QTOF.
  • Forced Degradation: Expose to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions.
  • Non-Targeted Screening: Use molecular networking (GNPS) to cluster MS/MS spectra and annotate unknown degradants .

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